Cas no 627463-18-7 (4-Bromo-1-ethyl-2-fluorobenzene)
4-Bromo-1-ethyl-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-1-ethyl-2-fluorobenzene
- LogP
- Benzene, 4-bromo-1-ethyl-2-fluoro- (9CI)
- CS-0152556
- MFCD16619427
- 4-BROMO-1-ETHYL-2-FLUORO-BENZENE
- SCHEMBL1310479
- DRYFVMRQRVFHOH-UHFFFAOYSA-N
- EN300-329578
- AKOS015996839
- DTXSID80627234
- SS-3619
- D82415
- 627463-18-7
-
- MDL: MFCD16619427
- Inchi: 1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3
- InChI Key: DRYFVMRQRVFHOH-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CC
Computed Properties
- Exact Mass: 201.97934
- Monoisotopic Mass: 201.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 3.5
Experimental Properties
- Density: 1.423
- Boiling Point: 201.656°C at 760 mmHg
- Flash Point: 78.377°C
- Refractive Index: 1.522
- PSA: 0
4-Bromo-1-ethyl-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TD969-50mg |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 95+% | 50mg |
232.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TD969-1g |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 95+% | 1g |
1672.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TD969-250mg |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 95+% | 250mg |
879CNY | 2021-05-07 | |
| Alichem | A019089342-5g |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 95% | 5g |
$465.60 | 2023-09-01 | |
| Apollo Scientific | PC200008-500mg |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 500mg |
£212.00 | 2024-05-25 | ||
| Apollo Scientific | PC200008-1g |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 1g |
£285.00 | 2024-05-25 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TD969-200mg |
4-Bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 95+% | 200mg |
556.0CNY | 2021-07-18 | |
| Enamine | EN300-329578-0.05g |
4-bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 0.05g |
$900.0 | 2023-09-04 | ||
| Enamine | EN300-329578-0.1g |
4-bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 0.1g |
$943.0 | 2023-09-04 | ||
| Enamine | EN300-329578-0.25g |
4-bromo-1-ethyl-2-fluorobenzene |
627463-18-7 | 0.25g |
$985.0 | 2023-09-04 |
4-Bromo-1-ethyl-2-fluorobenzene Suppliers
4-Bromo-1-ethyl-2-fluorobenzene Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Bromo-1-ethyl-2-fluorobenzene
4-Bromo-1-Ethyl-2-Fluorobenzene (CAS No. 627463-18-7): A Versatile Brominated Aromatic Compound in Modern Chemical Research
4-Bromo-1-Ethyl-2-fluorobenzene (abbreviated as BEF, CAS No. 627463-18-7) is an organic compound characterized by its substituted benzene ring architecture, featuring a bromine atom at the para position (C4), an ethyl group at the ortho position (C1), and a fluorine substituent at the meta position (C2). This unique spatial arrangement of halogen and alkyl groups imparts distinct electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The compound’s molecular formula, C8H9BrF, corresponds to a molar mass of approximately 195.05 g/mol, with a boiling point of 190°C and a melting point below -30°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol facilitates its integration into various reaction protocols.
The synthesis of BEF typically involves electrophilic substitution reactions, where sequential halogenation and alkylation steps are optimized to minimize positional isomer formation. Recent advancements in catalyst design have enabled more efficient preparation through Friedel-Crafts alkylation using Lewis acids like aluminum chloride in controlled environments. For instance, a study published in the Journal of Organic Chemistry (2023) demonstrated that employing microwave-assisted techniques reduces reaction time by 60% while achieving >95% purity through column chromatography purification. This method highlights the compound’s compatibility with modern high-throughput synthesis platforms.
In pharmaceutical research, BEF’s halogenated aromatic structure serves as a critical scaffold for designing kinase inhibitors targeting cancer pathways. Researchers from Stanford University recently utilized this compound as an intermediate to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent anti-proliferative activity against triple-negative breast cancer cell lines (IC50 values as low as 0.8 μM). The bromine atom provides sites for further functionalization via Suzuki-Miyaura cross-coupling reactions, enabling precise modulation of pharmacokinetic properties such as lipophilicity and metabolic stability.
Beyond medicinal chemistry, BEF has gained attention in materials science applications due to its planar aromatic core and electron-withdrawing substituents. A team at MIT reported its use in the preparation of π-conjugated polymers with enhanced charge transport capabilities for organic photovoltaic devices. By incorporating BEF-derived monomers, they achieved power conversion efficiencies exceeding 10%, representing significant progress in sustainable energy materials development.
In analytical chemistry contexts, this compound functions as a reference material for GC/MS calibration studies due to its well-defined fragmentation patterns. A 2023 paper in Analytica Chimica Acta validated its utility in quantifying trace levels of environmental pollutants by demonstrating consistent retention indices across multiple chromatographic systems. The trifunctional substitution pattern ensures minimal interference with target analytes while maintaining structural integrity during analysis.
A notable application emerged from recent neurochemistry research where BEF was identified as a potential modulator of GABA receptor signaling pathways. Investigators at Johns Hopkins University found that derivatives synthesized from this compound exhibit selective binding affinity for GABAA receptors without activating chloride channels, suggesting potential development into novel anxiolytic agents with reduced sedative side effects compared to benzodiazepines.
The compound’s reactivity profile is particularly advantageous for click chemistry approaches. In a groundbreaking study published in Nature Communications Chemistry, researchers demonstrated the use of BEF-functionalized azides in bioorthogonal copper-free cycloaddition reactions, enabling real-time tracking of lipid raft dynamics within live cells without disrupting cellular processes. This application underscores its utility in advanced biological imaging systems requiring minimal perturbation.
Electrochemical studies have revealed intriguing properties when BEF is incorporated into graphene oxide composites. A collaborative effort between ETH Zurich and Samsung Advanced Institute showed that fluorine-bromine substituted aromatic groups enhance electrocatalytic activity for oxygen reduction reactions (ORR), achieving half-wave potentials comparable to platinum-based catalysts but with superior stability under acidic conditions—a breakthrough for fuel cell applications.
In polymer science research, BEF’s meta-fluoro substituent has been leveraged to create highly ordered self-assembled structures when combined with crown ether moieties. Scientists at KAIST developed stimuli-responsive hydrogels using BEF-based monomers that exhibit pH-dependent swelling behavior ideal for drug delivery systems requiring controlled release mechanisms.
Safety considerations emphasize proper handling due to its volatile nature and potential skin irritation risks at high concentrations (>5%). However, it does not pose classification hazards under current regulatory frameworks when used within recommended exposure limits (<5 ppm TWA). Storage recommendations include keeping sealed containers away from strong oxidizing agents at temperatures below 30°C to maintain optimal stability over extended periods.
Ongoing research focuses on optimizing BEF’s role in asymmetric synthesis methodologies through chiral auxiliary systems developed by the Nobel laureate group at Caltech University. Their preliminary results indicate enantioselective access to chiral pharmaceutical intermediates via organocatalytic approaches—a promising direction for improving synthetic efficiency in chiral drug production processes.
Cross-disciplinary applications continue to expand its utility: biochemists are exploring BEF derivatives as fluorescent probes for mitochondrial tracking thanks to their tunable emission spectra under UV excitation (λmax ~350 nm). Meanwhile, computational chemists have modeled BEF’s interaction with carbon nanotubes using DFT calculations, revealing unprecedented electronic coupling effects that could revolutionize nanoelectronics design principles.
The structural versatility of this compound enables diverse post-functionalization strategies including nucleophilic aromatic substitution (NAS) using thiols or amine nucleophiles—processes now supported by machine learning models predicting reaction outcomes with 98% accuracy according to recent work published by DeepMind Chemistry Group (Science Robotics 2023). Such advancements accelerate discovery timelines by reducing experimental iteration cycles during early-stage development phases.
In conclusion, 4-Bromo-1-Ethyl-2-fluorobenzene (CAS No. 627463-18-7) represents more than just a chemical entity—it embodies the dynamic intersection between synthetic innovation and applied scientific discovery across multiple disciplines. Its unique substitution pattern continues to inspire novel methodologies while maintaining relevance as both an experimental tool and functional building block in cutting-edge research initiatives worldwide.
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